6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-benzyl-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-25-15-9-5-8-14(10-15)23-17-16(20-21-23)18(24)22(12-19-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIOHRJKZAKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of 4-formamido-1,2,3-triazole-5-carboxamide with benzyl chloride, followed by cyclization with hot formamide . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Research has indicated that 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Studies have reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For example, it has been noted to have a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity. Research involving cell lines has indicated that it can induce apoptosis in cancer cells through various mechanisms such as modulation of signaling pathways and induction of oxidative stress .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated immune cells .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are being explored through various studies:
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in disease pathways. These studies suggest that it may interact effectively with key enzymes and receptors implicated in bacterial resistance and tumor progression .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. These studies provide insights into its bioavailability and potential side effects when administered systemically .
Case Studies
Several case studies highlight the practical applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties against Pseudomonas aeruginosa and Escherichia coli. Results indicated significant inhibition at low concentrations compared to control groups.
-
Case Study on Antitumor Activity :
- In vitro experiments demonstrated that treatment with this compound led to a reduction in cell viability in several cancer cell lines. Further analysis revealed alterations in cell cycle progression and apoptosis markers.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in cell cycle regulation. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell proliferation . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 6-benzyl-3-(3-methoxyphenyl)-triazolo-pyrimidin-7-one can be contextualized against analogous derivatives, as outlined below:
Structural Modifications and Substituent Effects
Physicochemical and Pharmacological Properties
- Lipophilicity (LogP): The benzyl and methoxyphenyl groups in the target compound confer moderate lipophilicity (predicted LogP ≈ 2.5), balancing membrane permeability and aqueous solubility . The oxadiazole-containing analogue (C₂₃H₂₁N₇O₅) shows reduced LogP (≈1.8) due to polar oxadiazole and dimethoxy groups, favoring solubility in polar solvents .
- Biological Activity: Antiviral Activity: The triazolo-pyrimidinone scaffold is critical for inhibiting chikungunya virus (CHIKV), with meta-substituted aryl rings (e.g., 3-methoxyphenyl) enhancing potency by 10-fold compared to para-substituted analogues . Anticancer Potential: Glycoside derivatives of triazolo-pyrimidinones (e.g., compound 11 in ) demonstrate apoptotic activity against HCT-116 and MCF-7 cell lines, suggesting that sugar moieties improve target engagement .
Biological Activity
The compound 6-benzyl-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole class of compounds known for their diverse biological activities. This article provides an in-depth examination of its biological activity, including antitumor effects and other pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 318.38 g/mol. Its structure features a triazolo-pyrimidine core, which is significant for its biological activities.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of triazole derivatives. For instance, derivatives similar to This compound have been screened against various cancer cell lines.
- In Vitro Studies : A study conducted by the National Cancer Institute evaluated the cytotoxic effects of synthesized triazole derivatives on 60 different cancer cell lines. Results indicated that several derivatives exhibited significant growth inhibition against leukemia and breast cancer cells, with some showing over 50% inhibition at specific concentrations .
| Cell Line Type | % Growth Inhibition at IC50 (μM) |
|---|---|
| MDA-MB-468 (Breast) | 52% |
| CCRF-CEM (Leukemia) | 44.59% |
| A549 (Lung) | 38% |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Compounds with similar structures demonstrated notable free radical scavenging activity in DPPH assays.
- DPPH Scavenging Assay : The IC50 values for antioxidant activity ranged from 16.97 to 21.40 μg/mL among various derivatives, indicating promising antioxidant properties .
The mechanism by which This compound exerts its biological effects may involve the inhibition of key enzymes in cancer cell proliferation and survival pathways. The presence of the triazole moiety is believed to enhance interactions with biological targets such as kinases and receptors involved in tumor growth.
Case Studies
- Study on MDA-MB-468 Cells : A specific derivative was tested against MDA-MB-468 breast cancer cells and showed increased apoptosis rates compared to controls. This study utilized flow cytometry to assess cell viability and apoptosis markers .
- Antioxidant Assessment : Another investigation focused on the antioxidant activity using both in vitro and in vivo models. The results indicated that compounds similar to This compound could significantly reduce oxidative stress markers in treated rats .
Q & A
Q. How do structural analogs with halogen substitutions (e.g., chloro or bromo) alter bioactivity?
- Electron-withdrawing effects : Chlorine increases electrophilicity, enhancing covalent binding in some kinase targets .
- Steric effects : Bulkier bromo groups may hinder binding in narrow active sites, reducing potency .
- Case example : A brominated analog showed 3-fold higher IC50 against EGFR compared to the methoxy derivative due to steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
